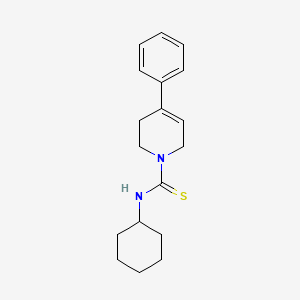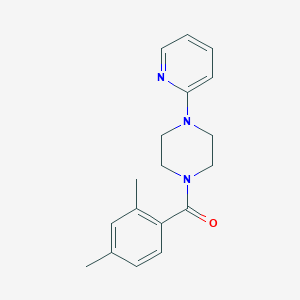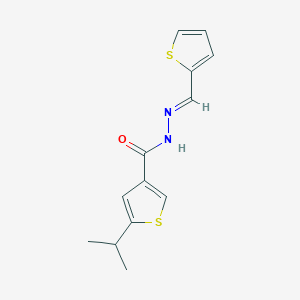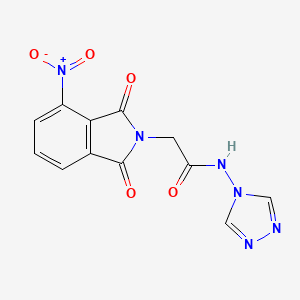
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide, also known as CPP, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. CPP belongs to the class of compounds known as thiosemicarbazones and has shown promising results in preclinical studies for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. Additionally, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10), in animal models of inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to have various biochemical and physiological effects. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to inhibit the activity of ribonucleotide reductase, leading to a decrease in DNA synthesis and cell proliferation. Additionally, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has also been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Furthermore, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to protect neurons from oxidative stress-induced damage, suggesting its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has several advantages for lab experiments. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide is a small molecule that is easy to synthesize and purify. Additionally, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide in lab experiments. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has poor solubility in water, which can make it difficult to use in cell culture experiments. Additionally, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide. One potential direction is to further investigate the anti-cancer properties of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide and its potential use in combination with other anti-cancer drugs. Another potential direction is to investigate the use of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the exact mechanism of action of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide and to identify potential side effects and toxicity concerns. Overall, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Méthodes De Synthèse
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide can be synthesized by reacting cyclohexyl isothiocyanate with 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxaldehyde in the presence of thiosemicarbazide. The reaction yields N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide as a yellow solid with a melting point of 206-208°C. The purity of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide can be checked using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has shown promising results in preclinical studies for its anti-cancer, anti-inflammatory, and neuroprotective properties. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to protect neurons from oxidative stress-induced damage, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-cyclohexyl-4-phenyl-3,6-dihydro-2H-pyridine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S/c21-18(19-17-9-5-2-6-10-17)20-13-11-16(12-14-20)15-7-3-1-4-8-15/h1,3-4,7-8,11,17H,2,5-6,9-10,12-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYPUCLUVZKPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869560.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5869562.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B5869569.png)

![N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B5869580.png)

![5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5869597.png)
![4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5869605.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869618.png)


![N-[3-(acetylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5869644.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5869646.png)
![4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5869650.png)